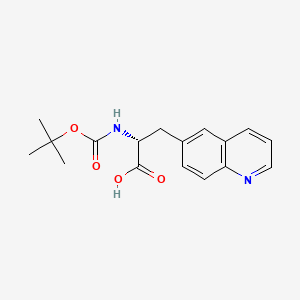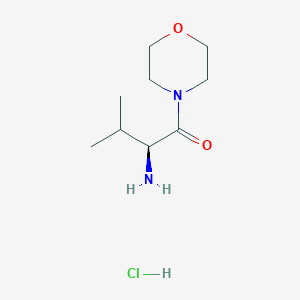
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride is a chemical compound that features both amine and ether functional groups It is a derivative of morpholine, which is a heterocyclic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride typically involves the reaction of morpholine with other chemical reagents under controlled conditions. One common method involves the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide variety of products depending on the substituents involved.
Applications De Recherche Scientifique
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound with similar functional groups.
Diethanolamine: A precursor in the synthesis of morpholine.
Other morpholine derivatives: Compounds with similar structures but different substituents.
Uniqueness
What sets (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride apart from similar compounds is its specific configuration and the presence of both amine and ether functional groups
Propriétés
Formule moléculaire |
C9H19ClN2O2 |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methyl-1-morpholin-4-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)8(10)9(12)11-3-5-13-6-4-11;/h7-8H,3-6,10H2,1-2H3;1H/t8-;/m0./s1 |
Clé InChI |
DGJTWBDMXQXJKD-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCOCC1)N.Cl |
SMILES canonique |
CC(C)C(C(=O)N1CCOCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
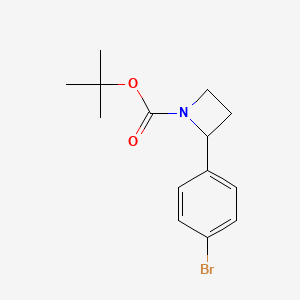

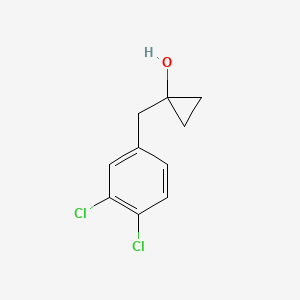
![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)
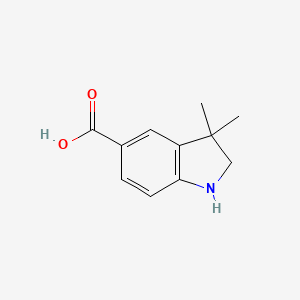

![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
